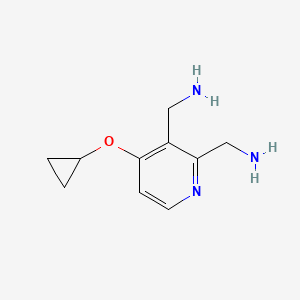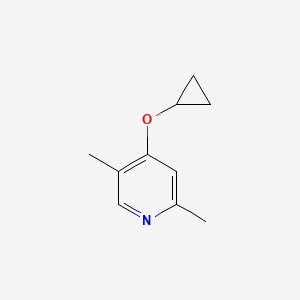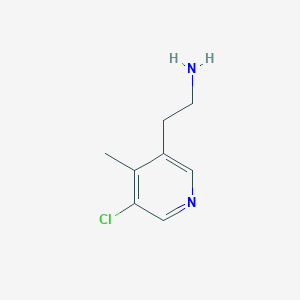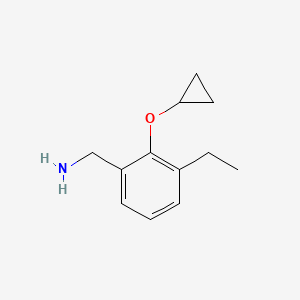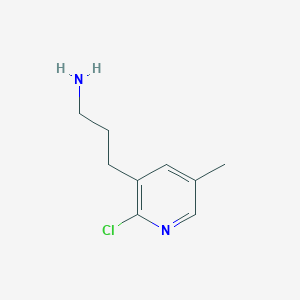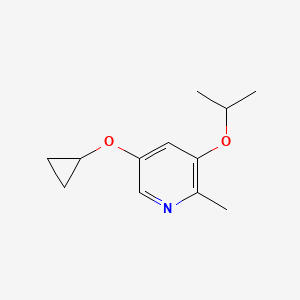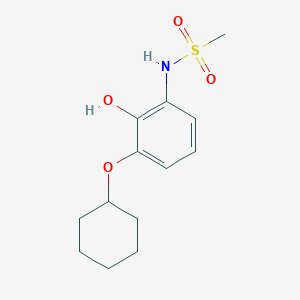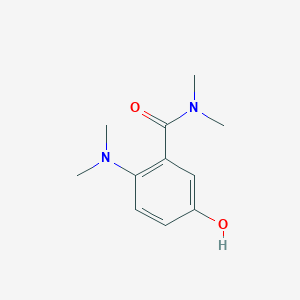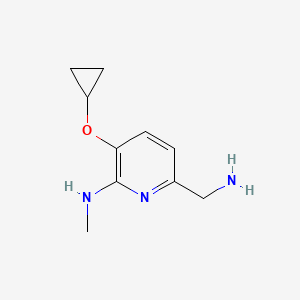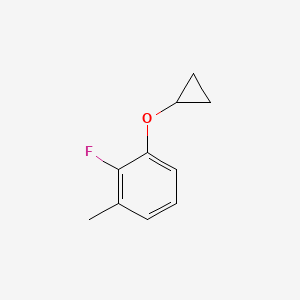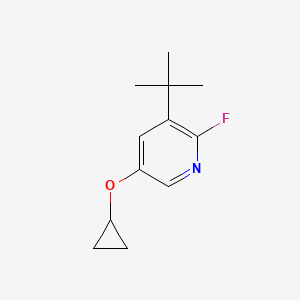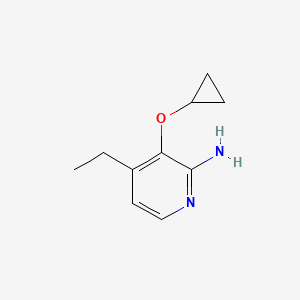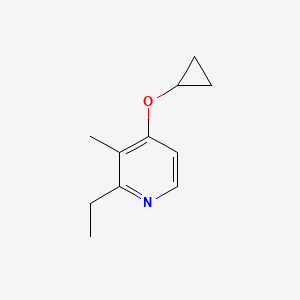![molecular formula C15H21N3O4 B14836121 Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate](/img/structure/B14836121.png)
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate is a chemical compound with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group, an acetylamino group, and a formylpyridinyl group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-(acetylamino)-6-formylpyridine in the presence of a suitable catalyst and solvent. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the formyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, influencing their structure and function. The formyl group can participate in nucleophilic addition reactions, modifying the activity of enzymes and other biomolecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate can be compared with similar compounds such as:
Tert-butyl 2-(methylamino)ethylcarbamate: This compound has a similar carbamate structure but lacks the formyl and acetylamino groups, resulting in different chemical properties and applications.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound contains a piperidinyl group instead of the pyridinyl group, leading to different reactivity and uses.
Tert-butyl 2-(4-aminophenoxy)ethylcarbamate: This compound has an aminophenoxy group, which imparts different chemical and biological properties compared to the formylpyridinyl group.
These comparisons highlight the unique features of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H21N3O4 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-acetamido-6-formylpyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-10(20)17-13-8-11(7-12(9-19)18-13)5-6-16-14(21)22-15(2,3)4/h7-9H,5-6H2,1-4H3,(H,16,21)(H,17,18,20) |
InChI Key |
VAQOTGCQTYBVGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)C=O)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


